molecular formula C17H13FN2O3 B5813380 (5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B5813380
M. Wt: 312.29 g/mol
InChI Key: FBCVEWBLOVEVFR-OQLLNIDSSA-N
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Description

(5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group and an imidazolidine-2,4-dione core

Properties

IUPAC Name

(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c18-13-3-1-2-12(8-13)10-23-14-6-4-11(5-7-14)9-15-16(21)20-17(22)19-15/h1-9H,10H2,(H2,19,20,21,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCVEWBLOVEVFR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves the condensation of 3-fluorobenzyl alcohol with 4-formylbenzoic acid, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{4-[(3-chlorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
  • (5E)-5-{4-[(3-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
  • (5E)-5-{4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Uniqueness

(5E)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

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